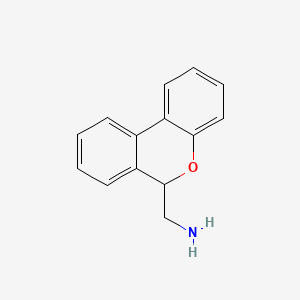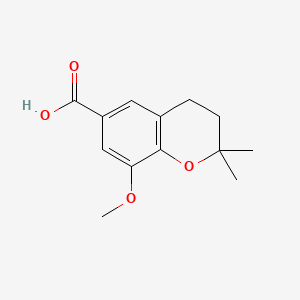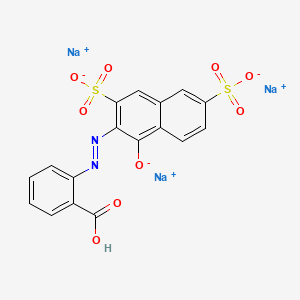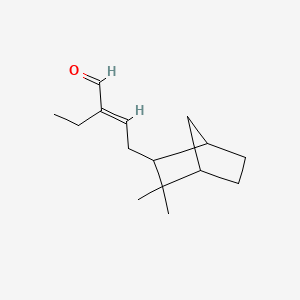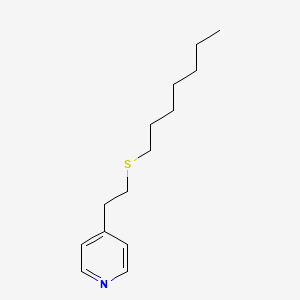
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃ It is a chlorinated aromatic compound that contains both nitro and phenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by nitration and etherification reactions. The general synthetic route includes:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3-trichlorobenzene.
Nitration: The 1,2,3-trichlorobenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 1,2,3-trichloro-5-nitrobenzene.
Etherification: Finally, the nitro compound undergoes an etherification reaction with 4-nitrophenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1,2,3-trichloro-5-(4-aminophenoxy)benzene.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene has several scientific research applications:
Environmental Science: Used as a model compound to study the environmental fate and transport of chlorinated aromatic compounds.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 1,2,3-trichloro-5-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorinated benzene ring can also participate in electrophilic aromatic substitution reactions with biological nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trichlorobenzene: A simpler chlorinated benzene derivative without the nitro and phenoxy groups.
1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: A structural isomer with different positions of the chlorine and nitro groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: A compound with additional chlorine substituents and a nitro group.
Uniqueness
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical reactivity and potential applications. Its specific substitution pattern also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
142022-60-4 |
|---|---|
Formule moléculaire |
C12H6Cl3NO3 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-5-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-10-5-9(6-11(14)12(10)15)19-8-3-1-7(2-4-8)16(17)18/h1-6H |
Clé InChI |
CYTQSKBPAYNKCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


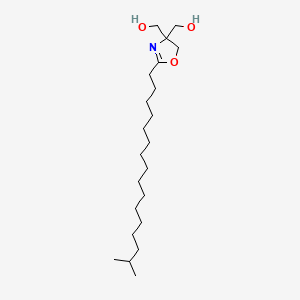

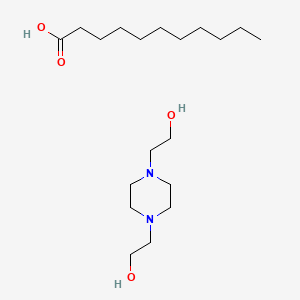

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
